![molecular formula C19H18BrP B156084 (2H3)Methyltriphenylphosphonium bromide CAS No. 1787-44-6](/img/structure/B156084.png)
(2H3)Methyltriphenylphosphonium bromide
Overview
Description
(2H3)Methyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C19H18BrP and its molecular weight is 360.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl-d3-triphenylphosphonium bromide, also known as (2H3)Methyltriphenylphosphonium bromide or EINECS 217-248-2, is a phosphonium salt
Mode of Action
The compound is known to be used widely for methylenation via the Wittig reaction . The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .
Biochemical Pathways
Methyl-d3-triphenylphosphonium bromide is a principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating methyltriphenylphosphonium bromide with a strong base . The resulting methylenetriphenylphosphorane can then participate in various biochemical pathways, particularly in the formation of alkenes .
Pharmacokinetics
It’s worth noting that deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of Methyl-d3-triphenylphosphonium bromide is the production of alkenes via the Wittig reaction . Alkenes are fundamental compounds in organic chemistry and have wide-ranging applications in the pharmaceutical industry, among others .
Biochemical Analysis
Biochemical Properties
(2H3)Methyltriphenylphosphonium bromide is a lipophilic molecule with a cation, allowing it to deliver molecules to specific cell components . It is also considered an antineoplastic agent
Cellular Effects
Its lipophilic nature and cationic property suggest that it may interact with various cellular components and influence cell function .
Molecular Mechanism
It is known to be a precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating this compound with a strong base .
Transport and Distribution
Its lipophilic nature suggests that it may interact with various transporters or binding proteins .
Biological Activity
(2H3)Methyltriphenylphosphonium bromide is a deuterated derivative of methyltriphenylphosphonium bromide, an organophosphorus compound commonly used in organic synthesis. This compound is notable for its role as a precursor to methylenetriphenylphosphorane, which serves as a valuable methylenating reagent in various chemical reactions. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry.
Synthesis
The synthesis of this compound typically involves the reaction of triphenylphosphine with deuterated methyl bromide. The reaction can be summarized as follows:
This compound is characterized by its white crystalline appearance and solubility in polar organic solvents, which facilitates its use in various biochemical applications .
The biological activity of this compound is primarily attributed to its ability to penetrate biological membranes and influence mitochondrial function. It acts as a mitochondrial probe, allowing researchers to study mitochondrial membrane potential and respiration dynamics. The compound accumulates in mitochondria due to the negative membrane potential, where it can affect processes such as oxidative phosphorylation and reactive oxygen species (ROS) production .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of phosphonium salts, including this compound, on various cancer cell lines. For instance, research has shown that phosphonium salts can induce apoptosis through the mitochondrial pathway by increasing ROS levels within cells. This mechanism has been observed in human cancer cell lines, where exposure to these compounds resulted in significant cell death compared to untreated controls .
Case Studies
- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic properties of this compound against different cancer cell lines, revealing an IC50 value indicative of moderate to high cytotoxicity. The experiments were conducted using a colorimetric assay that measured the release of phosphates from cells, providing insights into the compound's inhibitory effects on cellular enzymes involved in metabolism .
- Mitochondrial Function : Another study focused on the impact of this compound on mitochondrial respiration. Researchers measured changes in mitochondrial membrane potential and ATP production in response to varying concentrations of the compound. The results demonstrated that higher concentrations led to decreased ATP synthesis and increased proton leak across the mitochondrial membrane, suggesting a disruption in normal mitochondrial function .
Data Tables
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 25 | Apoptosis via ROS production |
Study 2 | MCF-7 | 30 | Inhibition of mitochondrial respiration |
Study 3 | A549 | 20 | Disruption of membrane potential |
Scientific Research Applications
Synthesis and Reactivity
(2H3)Methyltriphenylphosphonium bromide is synthesized through the reaction of triphenylphosphine with methyl bromide. The general reaction can be represented as follows:
This compound can be converted into methylenetriphenylphosphorane by treatment with strong bases such as butyllithium (BuLi):
This transformation is essential for the methylenation of carbonyl compounds, enabling the formation of alkenes from aldehydes and ketones .
Wittig Reactions
One of the primary applications of this compound is in Wittig reactions, where it acts as a reagent for synthesizing alkenes. It facilitates the formation of olefins through the reaction with carbonyl compounds, which is crucial in synthetic organic chemistry.
Phase Transfer Catalysis
This compound serves as a phase transfer catalyst, enhancing the efficiency of reactions that involve reactants in different phases. This application is particularly useful in producing powder coatings and other materials .
Biological Applications
Recent studies have explored the potential of phosphonium salts, including this compound, as vectors for targeted drug delivery to mitochondria in cancer cells. These compounds exhibit high cytotoxicity against specific cancer cell lines, making them promising candidates for therapeutic applications .
Synthesis Efficiency
A study investigated the efficiency of this compound in various organic reactions using surfactants to enhance yields. The results indicated that using cationic surfactants like cetyltrimethylammonium bromide significantly improved reaction times and product yields compared to traditional methods:
Surfactant | Reaction Yield (%) | Reaction Time (h) |
---|---|---|
TTAB | 85 | 2.5 |
CTAB | 68 | 4 |
SDS | 43 | 4 |
This data highlights the effectiveness of this compound when utilized in conjunction with surfactants .
Biodiesel Production
Another application involves using deep eutectic solvents based on this compound for glycerol removal from biodiesel. The study demonstrated that these solvents effectively extracted glycerol from palm-oil-based biodiesel, enhancing the overall quality of the biodiesel produced .
Properties
IUPAC Name |
triphenyl(trideuteriomethyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170527 | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-44-6 | |
Record name | Phosphonium, methyl-d3-triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1787-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]methyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is (2H3)Methyltriphenylphosphonium bromide used to introduce deuterium into target molecules?
A1: this compound is a Wittig reagent. Wittig reagents are organophosphorus compounds used to introduce an alkene group into a molecule, typically by reacting with an aldehyde or ketone. In the case of this compound, the introduced alkene group contains deuterium atoms (CD3) instead of regular hydrogen atoms (CH3). This allows chemists to synthesize specifically labeled deuterated analogs of various compounds, as demonstrated by the synthesis of deuterated methylenecyclohexanes, methylenedecalins, and taraxasterols in the research paper [].
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